Molecular Weight Distinction as the Critical Differentiator from the 3-Amino-3-(5-methyl-1,2-oxazol-3-yl)cyclobutan-1-ol Scaffold
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol (MW 182.22 Da) exhibits a molecular weight increase of +14.03 Da (8.3%) relative to the direct scaffold analog 3-amino-3-(5-methyl-1,2-oxazol-3-yl)cyclobutan-1-ol (CAS 2228885-60-5, MW 168.19 Da) . This difference arises from an additional methylene group in the linker region (—CH2—NH—CH— vs. —C(NH2)—), shifting the amine from a quaternary substitution at C3 to a secondary amine spaced one carbon from the isoxazole ring. In sigma-1 receptor ligand design, optimal molecular weight for CNS penetration is typically <400 Da, and small changes in the 150–200 Da range can influence ligand efficiency indices (LE = 1.4 × pKi / heavy atom count) and CNS MPO desirability scores [1].
| Evidence Dimension | Molecular weight (Da) and structural topology of the amine linker |
|---|---|
| Target Compound Data | MW 182.22 Da; secondary amine linker with one-carbon spacer between isoxazole C3 and cyclobutane C2 |
| Comparator Or Baseline | 3-Amino-3-(5-methyl-1,2-oxazol-3-yl)cyclobutan-1-ol (CAS 2228885-60-5): MW 168.19 Da; primary amine directly attached to cyclobutane C3, no methylene spacer |
| Quantified Difference | ΔMW = +14.03 Da (+8.3%); altered linker topology from geminal amino to methylamino spacer |
| Conditions | Calculated from molecular formula (C9H14N2O2 vs. C8H12N2O2); derived from CAS registry and ChemSrc database entries |
Why This Matters
The methylene spacer in the target compound creates a longer, more flexible linker that may allow the cyclobutanol ring to adopt a distinct orientation within the sigma receptor binding pocket relative to the geminal-amino analog, potentially altering subtype selectivity and ligand efficiency.
- [1] Sun H, Wang YJ, Shi WW, Yang F, Tang J, Pang T, Yu LF. Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth efficacy in cells. RSC Adv. 2018;8:7080–7088. DOI: 10.1039/C8RA00072G. View Source
